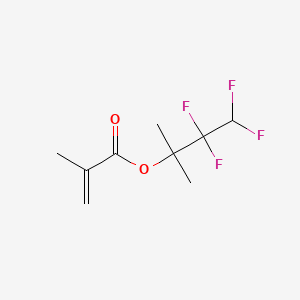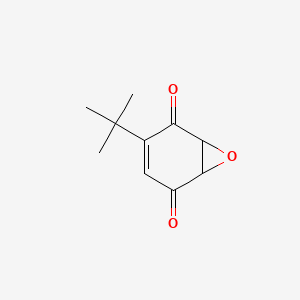![molecular formula C15H24O2 B12670003 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane CAS No. 94087-23-7](/img/structure/B12670003.png)
2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[7-Isopropyl-5-methylbicyclo[222]oct-5-EN-2-YL]-1,3-dioxolane is an organic compound belonging to the class of bicyclic compounds It is characterized by a bicyclo[222]octane core structure with an isopropyl and methyl substituent, and a dioxolane ring attached to the bicyclic system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane typically involves the following steps:
Formation of the bicyclic core: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of substituents: The isopropyl and methyl groups can be introduced through alkylation reactions.
Formation of the dioxolane ring: The dioxolane ring can be formed by reacting the bicyclic compound with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Substituted dioxolane derivatives
Aplicaciones Científicas De Investigación
2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are necessary to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-en-2-one
- 7-Isopropyl-5-methylbicyclo[2.2.2]oct-4-ene-2-carbaldehyde
- 2-Naphthyl (1R,4R,7R)-7-isopropyl-5-methylbicyclo[2.2.2]octa-2,5-diene-2-carboxylate
Uniqueness
2-[7-Isopropyl-5-methylbicyclo[222]oct-5-EN-2-YL]-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other similar bicyclic compounds
Propiedades
Número CAS |
94087-23-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2-(5-methyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C15H24O2/c1-9(2)12-7-11-8-14(13(12)6-10(11)3)15-16-4-5-17-15/h6,9,11-15H,4-5,7-8H2,1-3H3 |
Clave InChI |
ONCMKWFWHACURX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2C(CC1CC2C(C)C)C3OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


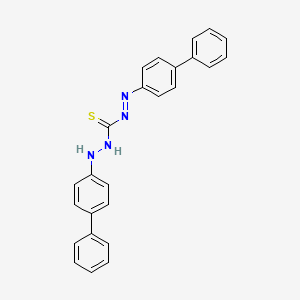

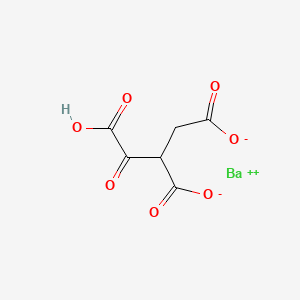
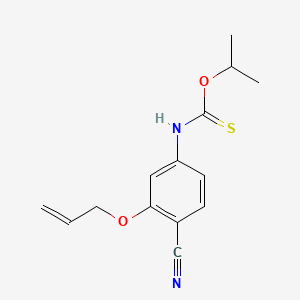
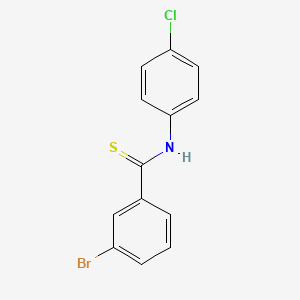
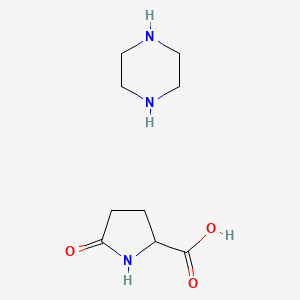

![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)



